PNU 142633 is a very selective, high affinity 5-HT1D receptor agonist (Ki values are 6 and > 18000 nM at human 5-HT1D and 5-HT1B receptors respectively). Inhibits sympathetically-induced tachycardic responses and blocks neurogenic plasma protein extravasation in vivo. PNU-142633 selective, high affinity 5-HT1D receptor antagonist and is an experimental drug candidate for the treatment of migraine.
Related Compounds
5-Hydroxytryptamine (5-HT, Serotonin)
Compound Description: 5-Hydroxytryptamine, commonly known as serotonin (5-HT), is a monoamine neurotransmitter with a wide range of physiological roles in the central and peripheral nervous systems. It plays a crucial role in regulating mood, sleep, appetite, and vasoconstriction. In the context of migraine, 5-HT levels are believed to decrease during an attack [, ], and intravenous infusions of 5-HT have been shown to abort migraine [, ].
Relevance: 5-HT is the endogenous ligand for the 5-HT1D receptor, the primary target of PNU-142633. Both 5-HT and PNU-142633 act as agonists at this receptor, but PNU-142633 exhibits high selectivity for the 5-HT1D subtype [, ]. Understanding the effects of 5-HT serves as a basis for investigating the therapeutic potential of selective 5-HT1D agonists like PNU-142633 in treating migraine.
Sumatriptan
Compound Description: Sumatriptan is a first-generation triptan drug widely prescribed for the acute treatment of migraine. It acts as an agonist at 5-HT1B, 5-HT1D, and 5-HT1F receptors [, , ]. Sumatriptan's efficacy in treating migraine is attributed to its vasoconstrictive effects on cranial blood vessels (mediated by 5-HT1B receptors) and its ability to inhibit the release of pro-inflammatory neuropeptides within the trigeminovascular system (mediated by 5-HT1D/1F receptors) [, ].
Relevance: Sumatriptan serves as a reference compound in many studies investigating the pharmacological profile of PNU-142633 [, ]. While both compounds share the 5-HT1D receptor as a common target, sumatriptan exhibits a broader agonist profile, interacting with 5-HT1B and 5-HT1F receptors as well [, ]. This difference in receptor selectivity has implications for the therapeutic effects and side effect profiles of these drugs. For instance, sumatriptan's vasoconstrictive properties, attributed to its 5-HT1B receptor activity, can lead to cardiovascular side effects in some patients, while PNU-142633, lacking significant 5-HT1B affinity, was not found to have vasoconstrictive effects in preclinical studies [].
LY334370 (Lasmiditan)
Compound Description: LY334370, later marketed as lasmiditan, is a second-generation triptan drug developed for the acute treatment of migraine. Unlike earlier triptans, lasmiditan exhibits high selectivity for the 5-HT1F receptor []. This selectivity profile is believed to minimize the vasoconstrictive effects often associated with triptans, making it a potentially safer option for patients with cardiovascular risk factors.
Relevance: Lasmiditan, along with PNU-142633, represents a shift in migraine research towards targeting specific 5-HT receptor subtypes to achieve a more favorable therapeutic index []. The clinical development of both drugs highlighted the complexities of 5-HT receptor pharmacology in migraine and the challenges of translating preclinical findings into effective treatments. While lasmiditan has shown promising results in clinical trials and gained approval for migraine treatment, PNU-142633, despite its selectivity for the 5-HT1D receptor, did not demonstrate sufficient efficacy in clinical trials [, ]. These contrasting outcomes highlight the importance of considering multiple factors, including receptor distribution, signaling pathways, and potential off-target effects, when developing novel migraine therapies.
5-Carboxamidotryptamine (5-CT)
Compound Description: 5-Carboxamidotryptamine (5-CT) is a non-selective 5-HT receptor agonist that activates a broad range of 5-HT receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 [, ]. Due to its broad activity profile, 5-CT is often used as a pharmacological tool to investigate the role of different 5-HT receptor subtypes in various physiological processes.
Relevance: 5-CT is often employed in research studies to differentiate the effects mediated by specific 5-HT receptor subtypes. For instance, in studies investigating the role of 5-HT in cardiac sympatho-inhibition, 5-CT is used as a positive control to induce a general sympatho-inhibitory response [, ]. The subsequent administration of selective antagonists or the use of more selective agonists, such as PNU-142633, helps to delineate the specific receptor subtypes responsible for the observed effects [, ].
CP 93,129
Compound Description: CP 93,129 is a highly selective agonist for the 5-HT1B receptor subtype [, , ]. It is a valuable pharmacological tool for investigating the physiological and behavioral effects mediated specifically by 5-HT1B receptors.
Relevance: In studies exploring the role of different 5-HT receptors in cardiovascular regulation, CP 93,129 is often used to isolate the effects mediated by 5-HT1B receptors [, , ]. For example, in studies examining 5-HT-induced cardiac sympatho-inhibition, CP 93,129 helps differentiate the contribution of 5-HT1B receptors from that of other 5-HT receptor subtypes, including the 5-HT1D receptor targeted by PNU-142633 [, , ].
Ergonovine
Relevance: Ergonovine's vasoconstrictive effects are attributed to its agonist activity at 5-HT2A receptors, which contrasts with the lack of vasoconstriction observed with PNU-142633 []. This difference highlights the distinct pharmacological profiles of these compounds and underscores the importance of receptor selectivity in determining their therapeutic effects and potential side effects.
LY344864
Compound Description: LY344864 is a selective agonist for the 5-HT1F receptor subtype [, , ]. It has been investigated as a potential treatment for migraine based on its ability to inhibit neurogenic inflammation within the trigeminovascular system.
Relevance: LY344864, like PNU-142633, exemplifies the research efforts to develop migraine therapies targeting specific 5-HT receptor subtypes [, , ]. The distinct receptor selectivity profiles of these compounds, with LY344864 targeting 5-HT1F and PNU-142633 targeting 5-HT1D, provide insights into the potential roles of these receptor subtypes in migraine pathophysiology and treatment.
GR127935
Compound Description: GR127935 is a selective antagonist for the 5-HT1B, 5-HT1D, and 5-HT1F receptor subtypes [, ]. It is a valuable pharmacological tool for blocking the effects mediated by these receptors and is often used to investigate their roles in various physiological processes.
Relevance: GR127935 is often employed in research studies to block the effects of 5-HT1B/1D/1F receptor agonists, including PNU-142633 [, ]. By blocking these receptors, researchers can assess the contribution of these subtypes to the overall effects of 5-HT or other agonists that target multiple 5-HT receptor subtypes.
SB 699551
Compound Description: SB 699551 is a selective antagonist for the 5-HT5A receptor subtype []. It is a useful pharmacological tool for investigating the specific roles of 5-HT5A receptors in various physiological processes.
Relevance: SB 699551 is often used in research studies, along with other selective antagonists, to delineate the roles of specific 5-HT receptor subtypes. For example, in studies investigating the mechanisms of 5-HT-induced cardiac sympatho-inhibition, SB 699551 helps determine the contribution of 5-HT5A receptors in comparison to other subtypes, including the 5-HT1D receptor targeted by PNU-142633 [].
Overview
PNU-142633 is a selective agonist of the serotonin 1D receptor, which has been investigated primarily for its potential applications in treating acute migraine attacks. This compound was developed to target the serotonergic system, which plays a crucial role in migraine pathophysiology. The pharmacological profile of PNU-142633 suggests that it may help alleviate migraine symptoms by modulating neurotransmitter release and vascular responses.
Source and Classification
PNU-142633 was developed as part of a research initiative aimed at identifying effective treatments for migraines through selective serotonin receptor modulation. It is classified under the category of serotonin receptor agonists, specifically targeting the serotonin 1D receptor subtype. This classification is significant due to the receptor's involvement in regulating neurotransmitter release and vascular tone, both of which are critical in migraine mechanisms.
Synthesis Analysis
The synthesis of PNU-142633 involves several chemical steps that ensure its selectivity and efficacy as a serotonin 1D receptor agonist. The specific synthetic pathway has not been extensively detailed in available literature, but it typically includes:
Starting Materials: The synthesis likely begins with readily available aromatic compounds that can be modified to introduce functional groups essential for receptor binding.
Reactions: Key reactions may include alkylation, acylation, and cyclization processes that construct the core structure of PNU-142633.
Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography to ensure the removal of impurities and unreacted starting materials.
Molecular Structure Analysis
The molecular structure of PNU-142633 is characterized by its specific arrangement of atoms that confer its biological activity.
Chemical Formula: The exact chemical formula is not provided in the sources but typically includes a complex arrangement of carbon, hydrogen, nitrogen, and possibly oxygen atoms.
3D Structure: The three-dimensional conformation is crucial for its interaction with the serotonin 1D receptor. Structural analysis often employs techniques like X-ray crystallography or nuclear magnetic resonance to elucidate the spatial arrangement of atoms.
Chemical Reactions Analysis
PNU-142633 undergoes several chemical reactions that are relevant to its mechanism of action:
Binding Affinity: The compound interacts with the serotonin 1D receptor through specific binding sites. This binding can lead to conformational changes in the receptor that activate intracellular signaling pathways.
Receptor Activation: Upon binding, PNU-142633 activates downstream signaling cascades that modulate neurotransmitter release, particularly inhibiting pro-inflammatory mediators involved in migraine attacks.
Mechanism of Action
PNU-142633 exerts its effects primarily through agonistic activity at the serotonin 1D receptor:
Inhibition of Neurotransmitter Release: By activating serotonin 1D receptors located presynaptically on trigeminal neurons, PNU-142633 inhibits the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP) and substance P. This action is crucial as these neuropeptides are implicated in the development and maintenance of migraine headaches.
Vasoconstriction: The activation of serotonin receptors can also lead to vasoconstriction in cranial blood vessels, counteracting the vasodilation associated with migraine attacks.
Physical and Chemical Properties Analysis
While specific data on the physical properties of PNU-142633 may be limited, general characteristics include:
Solubility: Typically evaluated in various solvents to determine appropriate formulations for clinical use.
Stability: Stability studies assess how well PNU-142633 maintains its integrity under different environmental conditions (e.g., temperature, light exposure).
Relevant analyses often involve spectroscopic techniques (e.g., UV-vis spectroscopy) and chromatographic methods (e.g., gas chromatography).
Applications
PNU-142633 has been primarily studied for its potential application in treating acute migraines:
Clinical Trials: Initial clinical trials indicated that while PNU-142633 was well tolerated, it did not demonstrate sufficient efficacy in aborting migraine attacks compared to existing treatments like triptans.
Research Implications: Despite its limited success in clinical settings, studies on PNU-142633 contribute valuable insights into serotonergic mechanisms involved in migraine pathophysiology and highlight avenues for developing more effective therapies targeting similar pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PD-321852 is a small-molecule Chk1 inhibitor, which potentiates gemcitabine-induced clonogenic death in a panel of pancreatic cancer cell lines and evaluated the relationship between endpoints associated with Chk1 inhibition and chemosensitization. Gemcitabine chemosensitization by minimally toxic concentrations of PD-321852 ranged from minimal (<3-fold change in survival) in Panc1 cells to >30-fold in MiaPaCa2 cells. PD-321852 inhibited Chk1 in all cell lines as evidenced by stabilization of Cdc25A; in combination with gemcitabine, a synergistic loss of Chk1 protein was observed in the more sensitized cell lines.
PD 404182 is an antiviral agent. It inhibits the activity of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro; IC50 = 0.081 µM), and prevents herpes simplex virus 1 (HSV-1) and HSV-2 infection in Vero cells when used at a concentration of 0.2 µM. PD 404182 also inhibits dimethylarginine dimethylaminohydrolase 1 (DDAH-1) and histone deacetylase 8 (HDAC8; IC50s = 9 and 0.011 µM for the human enzymes, respectively), as well as bacterial KDO 8-P synthase (Ki = 0.026 µM), an enzyme important for LPS biosynthesis. It reduces endothelial tube formation and LPS-induced nitric oxide (NO) production in primary human dermal microvascular endothelial cells. PD-404182 is an inhibitor of KDO 8-P synthase (Ki = 26 nM). It is a otential antibiotic of gram negative bacteria. PD-404182 exhibits antiangiogenic and antiviral activity in vitro.
PD-85639 is a voltage-gated sodium (Na+) channel blocker (75% in 10 min & >95% in 25 min blockage of Na+ current by 25 μM PD85,639; whole-cell patch clamp using primary rat brain neurons) that is shown to target rat brain Nav1.2 with simultaneous high- and low-affinity modes of binding (EC50 = 56 nM/40% & 20 μM/60% at pH 9.0, 5 nM/28% & 3 μM/72% at pH 7.4, against 2 nM [3H]-PD85,639 for binding rat brain synaptosomes; EC50 = 17 nM/39% & 10 μM/61% using at pH 9.0 using rat brain synaptosome membranes) and a fast kinetic (t1/2 = 1.2 at 4°C, <0.5 min at 25°C), competitive against the local anesthetic Na+ channel blockers tetracaine, bupivacaine, and mepivacaine, as well as Na+ channel activators veratridine and batrachotoxin (K1 = 0.26 μM against 5 nM [3H]-BTX for binding rat neocrotical membranes).